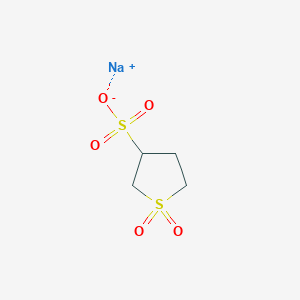
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is an organosulfur compound with the molecular formula C4H7NaO4S2. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. Common oxidizing agents used include hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure complete oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the initial oxidation of tetrahydrothiophene followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetrahydrothiophene under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetrahydrothiophene.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a biological probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide involves its ability to act as an electrophile due to the presence of the sulfone group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound used as a solvent in the chemical industry.
Dimethyl sulfone: Another sulfone compound with similar chemical properties but different applications.
Uniqueness: Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for specific applications where other sulfones may not be as effective.
Properties
Molecular Formula |
C4H7NaO5S2 |
|---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
sodium;1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2.Na/c5-10(6)2-1-4(3-10)11(7,8)9;/h4H,1-3H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
XXCALQCZHWNHDO-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















